molecular formula C12H18N2O2S B5794045 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea

Cat. No.: B5794045
M. Wt: 254.35 g/mol
InChI Key: QRFSRFBOYSJOPH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea, commonly known as DMTU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a thiourea derivative that has been used as an antioxidant and radical scavenger. Its unique chemical properties make it an attractive compound for scientific research.

Mechanism of Action

DMTU exerts its antioxidant and radical scavenging properties by reacting with reactive oxygen species (ROS) and nitrogen species (RNS) to form stable products. DMTU has been shown to scavenge hydroxyl radicals, superoxide anions, and peroxynitrite, which are known to cause oxidative damage to cells. DMTU also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein oxidation, which are markers of oxidative stress. DMTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTU has been shown to reduce the levels of reactive oxygen and nitrogen species, which are known to cause DNA damage and contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be non-toxic at concentrations used in lab experiments. However, DMTU has some limitations, such as its low solubility in water and limited stability in solution.

Future Directions

There are several future directions for the study of DMTU. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of DMTU and its effects on various cellular pathways.

Synthesis Methods

The synthesis of DMTU involves the reaction of 3,4-dimethoxyphenylacetonitrile with methyl isothiocyanate in the presence of a base. The reaction results in the formation of DMTU as a white crystalline solid with a melting point of 132-134°C. The purity of DMTU can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DMTU has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant and radical scavenging properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. DMTU has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMTU has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-13-12(17)14-7-6-9-4-5-10(15-2)11(8-9)16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFSRFBOYSJOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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